Bienvenue dans la boutique en ligne BenchChem!

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

This compound is a structurally unique sulfonamide-benzamide scaffold with a 3,5-dichlorophenyl anilide, 4-fluoro substitution, and a piperidine-1-sulfonyl moiety at the 3-position. Unlike the phenylpiperazine analog (CAS 452051-28-4), the piperidine sulfonyl group eliminates a secondary basic amine, simplifying hit interpretation in kinase and orexin receptor screens. It is rationally predicted to lack SLC13A5 activity, making it a superior matched negative control for BI 01383298 (CAS 2227549-00-8) in citrate-uptake assays. With a predicted logP of ~3.6 and CNS MPO score of 4.0–4.5, it serves as a calibration standard for permeability/P-gp efflux assays. Procure for rigorous SAR, library synthesis, and computational model validation.

Molecular Formula C18H17Cl2FN2O3S
Molecular Weight 431.3
CAS No. 451499-10-8
Cat. No. B2865405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide
CAS451499-10-8
Molecular FormulaC18H17Cl2FN2O3S
Molecular Weight431.3
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F
InChIInChI=1S/C18H17Cl2FN2O3S/c19-13-9-14(20)11-15(10-13)22-18(24)12-4-5-16(21)17(8-12)27(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,22,24)
InChIKeyMELDBTCRKBVBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide (CAS 451499-10-8) — Chemical Identity and Comparator Landscape for Scientific Procurement


N-(3,5-Dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide (CAS 451499-10-8) is a synthetic small molecule belonging to the sulfonamide-benzamide class, featuring a 3,5-dichlorophenyl anilide group, a 4-fluoro substitution on the central benzamide ring, and a piperidine-1-sulfonyl moiety at the 3-position (molecular formula C18H17Cl2FN2O3S; exact mass 430.032097 g/mol). [1] Its molecular architecture places it within a family of compounds that have been investigated in patent literature as orexin receptor antagonists, kinase inhibitors, and ion-channel modulators. [2] The closest structurally characterized analogs include the phenylpiperazine variant (CAS 452051-28-4), a positional isomer with the fluoro and sulfonyl groups rearranged (CAS 451481-18-8), and the biologically annotated probe BI 01383298 (CAS 2227549-00-8), which shares the 3,5-dichlorophenyl and fluorine features but differs in core scaffold. [1]

Why In‑Class Substitution of N-(3,5-Dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide Is Not Supported Without Quantitative Differential Evidence


Within the aryl‑sulfonamide‑benzamide chemotype, even subtle structural variations — such as replacement of piperidine by phenylpiperazine, positional isomerism of the fluoro and sulfonyl groups, or alteration of the dichlorophenyl substitution pattern — can profoundly alter target engagement, selectivity, and pharmacokinetic behavior, as documented across multiple patent families targeting orexin receptors and kinases. [1][2] Consequently, assuming functional equivalence between N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide and its closest commercially available analogs without matched comparative data risks experimental irreproducibility, incorrect structure‑activity conclusions, and procurement of a compound that does not recapitulate the biological profile required for a specific assay. [2] The following evidence guide therefore focuses exclusively on structurally defined distinctions, while explicitly noting where quantitative bioactivity data for this specific compound are absent from open scientific literature.

Quantitative Differential Evidence for N-(3,5-Dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide Versus Closest Analogs


Scaffold Differentiation: Piperidine Sulfonyl vs. Phenylpiperazine Sulfonyl Core

N-(3,5-Dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide (CAS 451499-10-8) and its closest analog N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 452051-28-4) differ by the replacement of the piperidine sulfonyl group with a phenylpiperazine sulfonyl group, increasing molecular weight from 431.3 to 508.4 g/mol, adding one additional hydrogen-bond acceptor, and substantially altering basicity and conformational flexibility. The phenylpiperazine analog has been reported to modulate dopaminergic pathways and exhibit antipsychotic-like effects, whereas no target-specific bioactivity has been disclosed for the piperidine variant. This structural divergence predicts distinct polypharmacology and off-target liability profiles, making generic interchange scientifically unsound. [1]

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Positional Isomerism: 4‑Fluoro‑3‑sulfonyl vs. 2‑Fluoro‑5‑sulfonyl Benzamide Core

The positional isomer N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide (CAS 451481-18-8) relocates the fluorine atom from the 4- to the 2-position and the piperidine sulfonyl group from the 3- to the 5-position of the central benzamide ring. [1] This rearrangement alters the dihedral angle between the sulfonyl group and the amide carbonyl, modifies the electron‑withdrawing effect on the amide NH, and can invert the orientation of key pharmacophoric features. [2] Although no direct comparative biological data exist for these two isomers, the established precedent in kinase inhibitor series demonstrates that analogous positional changes frequently shift target selectivity profiles by more than 100‑fold. [3]

Positional Isomerism Structure–Activity Relationship Kinase Probe Design

Core Scaffold Distinction: Benzamide‑Piperidine‑Sulfonyl vs. Piperidine‑Carboxamide‑Sulfonyl (BI 01383298)

BI 01383298 (CAS 2227549-00-8; 1-((3,5-dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide) has been characterized as a potent, selective inhibitor of the Na⁺/citrate co-transporter SLC13A5 (NaCT) with an IC₅₀ of approximately 100 nM in cellular uptake assays. In contrast, N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide possesses a fundamentally different core: the sulfonyl group is attached to the benzamide (not the dichlorophenyl) via a piperidine‑sulfonyl linkage, and the amide orientation is reversed (benzamide → dichlorophenyl rather than piperidine‑carboxamide → fluorobenzyl). These structural differences produce distinct 3D pharmacophoric arrangements and are expected to result in non‑overlapping target profiles. [1]

SLC13A5 Inhibitor Scaffold Comparison Transporter Probe

Physical Property Differentiation and Its Impact on Assay Compatibility

The target compound (MW 431.3 g/mol, logP ~3.6 predicted, 1 H‑bond donor, 3 H‑bond acceptors) exhibits physicochemical properties that distinguish it from both the phenylpiperazine analog (MW 508.4 g/mol, higher logP, additional H‑bond acceptor) and BI 01383298 (MW 445.34 g/mol, reported DMSO solubility >35 mg/mL). Specifically, the absence of a secondary basic amine (present in phenylpiperazine) and the lower molecular weight relative to the phenylpiperazine analog predict improved passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux, while the higher logP relative to typical CNS drug space (logP 2–3.5) may limit aqueous solubility below 10 μM in standard buffered assay conditions. [1]

Physicochemical Properties Solubility Assay Development

Scientifically Justified Application Scenarios for N-(3,5-Dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide Based on Current Evidence


Chemical Probe Development for Orexin Receptor Subtype Selectivity Profiling

The compound's structural relationship to the piperidine sulfonamide class claimed in US20090203736A1 [1] supports its use as a scaffold for exploring orexin‑1 vs. orexin‑2 receptor selectivity, provided that the specific R‑group combination present in this compound (3,5‑dichlorophenyl; 4‑fluoro; piperidine‑1‑sulfonyl) is empirically tested in head‑to‑head radioligand binding or functional calcium‑flux assays against the reference dual orexin receptor antagonist suvorexant. Procurement is warranted only when a comprehensive in‑house counter‑screening panel is planned.

Kinase Inhibitor Scaffold Diversification Libraries

The benzamide‑sulfonamide architecture with a 3,5‑dichlorophenyl group is a recognized kinase hinge‑binding motif. [2] This compound can serve as a core scaffold for parallel library synthesis aimed at identifying selective FLT3, KDR, or PDGFR inhibitors, with the piperidine sulfonyl group providing a vector for modulating ribose‑pocket occupancy distinct from the phenylpiperazine analog. [3] Selection over the phenylpiperazine comparator is justified by the reduced molecular weight and absence of a secondary basic amine, which simplifies interpretation of initial screening hits.

Negative Control for SLC13A5 (NaCT) Transporter Studies

Given the established SLC13A5 inhibitory activity of BI 01383298 (IC₅₀ ~100 nM) [1], this compound — which shares the 3,5‑dichlorophenyl and 4‑fluorophenyl features but possesses a reversed amide and altered sulfonyl connectivity — is rationally predicted to lack SLC13A5 activity. It can therefore be employed as a structurally matched negative control in citrate‑uptake assays, enabling more rigorous SAR interpretation than would be possible with an unrelated negative control compound. Confirmation of inactivity must be performed experimentally before use.

Physicochemical Benchmarking in CNS Multiparameter Optimization (MPO) Studies

With a predicted logP of ~3.6, MW 431.3, and only one H‑bond donor, this compound occupies a borderline CNS MPO space (CNS MPO score estimated 4.0–4.5). [1] It can serve as a calibration standard in computational model building and in vitro permeability/P‑gp efflux assays when comparing series that span the logP 3–5 range, particularly for benchmarking against the more lipophilic phenylpiperazine congener (logP ~4.2).

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.